molecular formula C16H15N3O2S2 B2972457 N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1251671-24-5

N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2972457
CAS No.: 1251671-24-5
M. Wt: 345.44
InChI Key: QDCNLUZKMPEZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (ID: P162-0571) features a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group at position 3. The acetamide moiety is linked via a methylene bridge to a 4-(methylsulfanyl)phenyl group. Its molecular formula is C₁₆H₁₅N₃O₂S₂, with a molecular weight of 345.44 g/mol .

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-22-13-4-2-11(3-5-13)9-17-14(20)8-15-18-19-16(21-15)12-6-7-23-10-12/h2-7,10H,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCNLUZKMPEZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiophene ring is introduced via a substitution reaction, and the final acetamide group is added through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

CDD-934506
  • Structure : 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide
  • Molecular Weight : 402.44 g/mol (C₁₇H₁₄N₄O₄S₂)
  • Key Features :
    • 4-Methoxyphenyl (electron-donating) and 4-nitrophenyl (electron-withdrawing) groups.
    • Sulfanyl linker between oxadiazole and acetamide.
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
  • Structure : Thiadiazole core with fluorophenyl and methylsulfanyl substituents.
  • Key Features: Thiadiazole ring (vs. oxadiazole in the target compound) may alter electronic properties.
N-(4-(3-Nitrophenyl)thiazol-2-yl)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (3a)
  • Structure : Oxadiazole core with pyridinyl and nitrophenyl groups.
  • Activity : Acts as an acetylcholinesterase inhibitor, highlighting the role of heteroaromatic substituents in enzyme targeting .
Anti-Inflammatory Analogues
  • Paracetamol-derived COX-2 Inhibitor (): Contains a 1,3,4-oxadiazole linked to a 4-fluorophenyltriazole group.
Anti-Exudative Agents
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives: Evaluated for anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium . The thiophene group in the target compound may offer similar efficacy but with altered pharmacokinetics due to sulfur content .
Molecular Properties
Compound Name/ID Core Structure Substituents Molecular Weight Key Features
Target Compound (P162-0571) 1,3,4-Oxadiazole Thiophen-3-yl, Methylsulfanylbenzyl 345.44 High lipophilicity (SCH₃, thiophene)
CDD-934506 1,3,4-Oxadiazole 4-Methoxyphenyl, 4-Nitrophenyl 402.44 Electron-withdrawing NO₂ group
N-(4-Fluorophenyl)-2-... () Thiadiazole Fluorophenyl, Methylsulfanyl - Enhanced electronegativity (F)

Discussion of Key Findings

Thiophene vs. Pyridine/Phenyl: Thiophene’s π-electron-rich system may improve binding to aromatic residues in biological targets, as seen in acetylcholinesterase inhibitors .

Therapeutic Potential: Structural similarities to COX-2 inhibitors () and anti-exudative agents () suggest unexplored anti-inflammatory applications for the target compound .

Synthetic Feasibility :

  • The target compound’s synthesis likely follows established oxadiazole protocols, but scalability depends on yields of intermediate steps (e.g., cyclization efficiency) .

Biological Activity

N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

The compound belongs to the class of 1,3,4-oxadiazole derivatives, which are known for their diverse biological activities including anticancer and antimicrobial properties. The structural formula is represented as follows:

  • Molecular Formula: C18H22N4OS
  • Molecular Weight: 342.45 g/mol

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit promising anticancer properties. A recent study demonstrated that derivatives with this structure can inhibit various cancer cell lines through multiple mechanisms:

  • Cytotoxicity : The compound was tested on several cancer cell lines including A549 (lung cancer), C6 (glioma), and L929 (fibroblast). Notably, certain derivatives showed IC50 values as low as 0.14 µM against A549 cells, indicating potent cytotoxic effects .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cancer progression such as:
    • Telomerase
    • Topoisomerase
    • Histone Deacetylase (HDAC)
    • Caspase-3 .

Antimicrobial Activity

In addition to anticancer properties, compounds with a similar structural framework have been investigated for their antimicrobial efficacy:

  • Broad-Spectrum Activity : Several studies have highlighted the antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives. For instance, certain derivatives demonstrated significant inhibitory effects against Mycobacterium bovis and other pathogenic bacteria .
  • Mechanism : The antimicrobial activity is often linked to the disruption of essential bacterial processes such as fatty acid biosynthesis by inhibiting key enzymes like enoyl reductase (InhA) .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/EffectivenessReference
AnticancerA549 (Lung Cancer)<0.14 µM
C6 (Glioma)IC50: 8.16 µM
AntimicrobialMycobacterium bovisSignificant inhibition
Clostridium difficileMICs = 0.003–0.03 µg/mL

Research Insights

  • In vitro Studies : A study involving a library of drug candidates identified several oxadiazole derivatives with notable anticancer effects through screening on multicellular spheroids, demonstrating enhanced tumor penetration and efficacy .
  • Molecular Docking Studies : Computational analyses have shown that these compounds can effectively bind to target enzymes, suggesting a rational basis for their biological activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.